

# Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **6-bromo-1H-indazole**, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

## **Spectroscopic and Spectrometric Data Summary**

The structural characterization of **6-bromo-1H-indazole** is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data gathered from these techniques are summarized in the tables below.

## **NMR Spectroscopy Data**

Table 1: <sup>1</sup>H NMR Spectral Data for **6-Bromo-1H-indazole** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.03	S	1H	Н3
7.67-7.72	m	2H	H4, H7
7.24-7.26	m	1H	H5

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **6-Bromo-1H-indazole** 

Chemical Shift (δ) ppm	Assignment
~135.0	C3
~140.0	C7a
~125.0	C5
~122.0	C4
~120.0	C7
~118.0	C6 (bearing Br)
~110.0	C3a

Note: The <sup>13</sup>C NMR data is predicted based on the analysis of structurally similar indazole compounds, as explicit experimental data is not readily available in the public domain.

## Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 6-Bromo-1H-indazole



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Medium-Weak	C=C aromatic ring stretch
1500-1450	Strong	C=N aromatic ring stretch
1100-1000	Strong	C-N stretch
850-750	Strong	C-H out-of-plane bend
700-600	Medium	C-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

## **Mass Spectrometry Data**

Table 4: Mass Spectrometry Data for 6-Bromo-1H-indazole

m/z	lon	Notes
197/199	[M+H] <sup>+</sup>	Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.[1]

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

### **NMR Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:



- Weigh approximately 5-20 mg of **6-bromo-1H-indazole**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum. For <sup>13</sup>C NMR, a larger sample amount (20-50 mg) and a
  greater number of scans may be necessary due to the low natural abundance of the <sup>13</sup>C
  isotope.[2]

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid 6-bromo-1H-indazole sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[2]

#### Data Acquisition:

Record the background spectrum of the empty ATR crystal.



• Record the sample spectrum, typically collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

#### Sample Preparation:

- Prepare a dilute solution of the 6-bromo-1H-indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low μg/mL to ng/mL range.
   [2]
- The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[2]

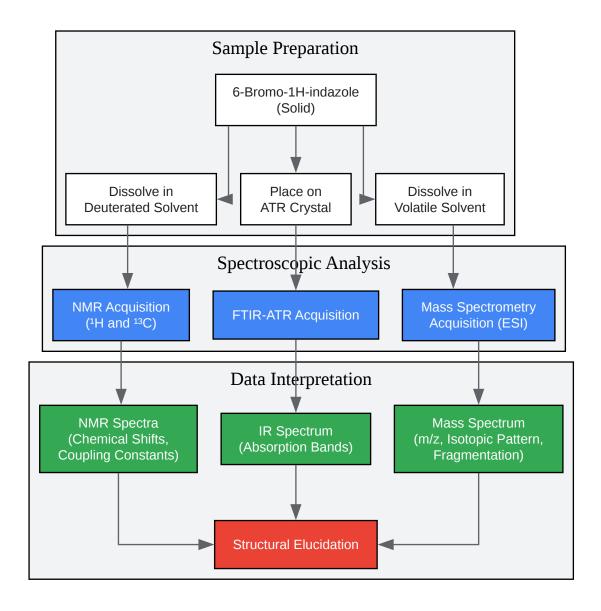
#### **Data Acquisition:**

- The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.[2]
- The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[2]

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of **6-bromo-1H-indazole**.





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Caption: Workflow for the Spectroscopic Analysis of 6-Bromo-1H-indazole.

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### References



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